4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a complex organic compound that falls within the category of sulfonamide derivatives This compound is characterized by its intricate molecular structure, which includes a benzamide core, a dihydroisoquinoline moiety, and a benzo[d]thiazole segment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic synthesis processes. A common synthetic route may include:
Step 1: Synthesis of the dihydroisoquinoline derivative through cyclization reactions involving appropriate starting materials.
Step 2: Sulfonylation of the dihydroisoquinoline derivative to introduce the sulfonyl group.
Step 3: Coupling of the sulfonylated dihydroisoquinoline with the benzo[d]thiazole derivative using amide bond formation techniques.
Industrial Production Methods: Industrial production methods for this compound would require scaling up the laboratory procedures with optimized reaction conditions to ensure efficiency and high yield. This includes the use of large-scale reactors, controlled temperature and pressure conditions, and appropriate catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidative transformations, particularly on the dihydroisoquinoline moiety.
Reduction: Reduction reactions can target various functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation and reduction reactions typically lead to modified versions of the original compound with altered functional groups.
Substitution reactions yield derivatives with new substituents on the benzamide or benzo[d]thiazole rings.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific properties.
Biology and Medicine: In the field of biology and medicine, 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide has shown potential as a pharmacological agent. Its structure is designed to interact with specific molecular targets, making it a candidate for drug development.
Industry: Industrially, this compound can be utilized in the production of advanced materials, including polymers and specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for different industrial applications.
Mechanism of Action
The mechanism of action of 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can result in therapeutic effects, making the compound valuable for medicinal applications.
Comparison with Similar Compounds
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide: This compound differs by the presence of a methoxy group instead of an ethoxy group.
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzamide: Here, a chloro substituent replaces the ethoxy group.
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide: This compound features a methyl group in place of the ethoxy group.
Uniqueness: The uniqueness of 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide lies in its specific substituent pattern, which imparts distinct chemical and biological properties. The ethoxy group may influence its solubility, reactivity, and interaction with biological targets, differentiating it from similar compounds.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-2-32-21-8-5-9-22-23(21)26-25(33-22)27-24(29)18-10-12-20(13-11-18)34(30,31)28-15-14-17-6-3-4-7-19(17)16-28/h3-13H,2,14-16H2,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHJAVRYUBQDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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